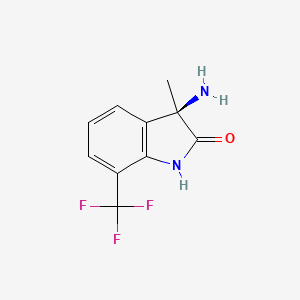![molecular formula C8H12ClF3N2O B13899971 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 2285440-51-7](/img/structure/B13899971.png)
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves several steps. One common method includes the use of phase-transfer catalysis, where a crown-ether catalyst is employed to promote the reaction. The reaction typically occurs in a dimethylsulfoxide/toluene mixed solvent at elevated temperatures (130-175°C). The process involves etherification and subsequent acidification to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions.
Industry: It is used in the production of materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can form electron donor-acceptor complexes, leading to various chemical transformations. These interactions often involve pathways such as single electron transfer (SET) reactions under specific conditions .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride stands out due to its unique trifluoromethyl group. Similar compounds include:
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl alkenes
- Pyrazolones with trifluoromethyl groups These compounds share some chemical properties but differ in their specific applications and reactivity .
Properties
CAS No. |
2285440-51-7 |
|---|---|
Molecular Formula |
C8H12ClF3N2O |
Molecular Weight |
244.64 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |
InChI |
InChI=1S/C8H11F3N2O.ClH/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7;/h12H,1-5H2;1H |
InChI Key |
OKKWELAPGSCKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


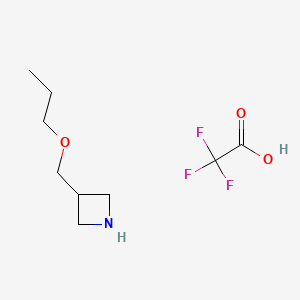
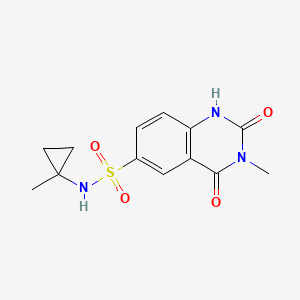
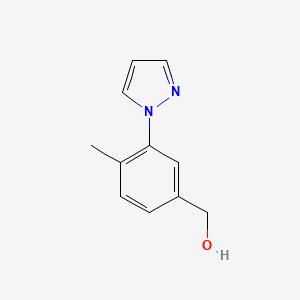

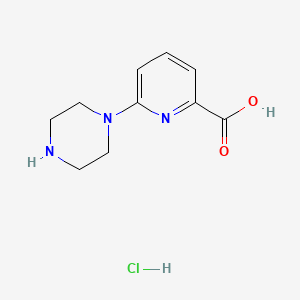
![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)
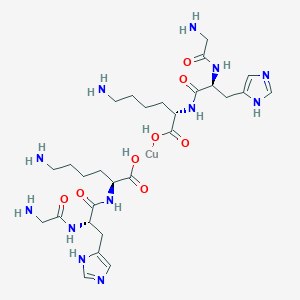

![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)

![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)
